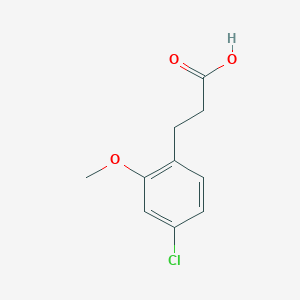

3-(4-Chloro-2-methoxyphenyl)propanoic acid

Description

3-(4-Chloro-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propanoic acid backbone linked to a 4-chloro-2-methoxyphenyl group. The compound’s synthesis likely involves halogenation and methoxylation of phenylpropanoic acid precursors, as seen in related compounds .

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

InChI Key |

HHNISISRUJWOAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-chloro-2-methoxy- typically involves the chlorination and methoxylation of benzenepropanoic acid. One common method is the Friedel-Crafts acylation of benzene with 4-chloro-2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 4-chloro-2-methoxy- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, methoxylation, and purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-chloro-2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-chloro-2-methoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-chloro-2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Chlorinated Phenylpropanoic Acid Derivatives

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ): Structure: Dichloro and hydroxyl substitutions at positions 3,5, and 4 on the phenyl ring. Key Difference: The absence of methoxy and presence of hydroxyl groups reduce lipophilicity compared to 3-(4-chloro-2-methoxyphenyl)propanoic acid.

- 3-(4-Chloro-2-methoxyphenoxy)propanoic Acid (CAS 2028209-90-5, ): Structure: Propanoic acid linked via an ether bond (phenoxy group) to the 4-chloro-2-methoxyphenyl moiety. Properties: Higher molecular weight (estimated 228.67 g/mol) and altered reactivity due to the ether linkage.

Positional Isomers

- 2-(4-Chlorophenyl)propanoic Acid (): Structure: Propanoic acid substituted at the β-carbon with a 4-chlorophenyl group.

Ester Derivatives

- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (Compound 3 in ): Structure: Methyl ester with hydroxyl and dimethyl groups on the propanoic acid chain. Synthesis: Prepared via acetylation of hydroxy precursors (e.g., acetic anhydride and DMAP in dichloromethane) . Applications: Intermediate in synthesizing bioactive molecules; lacks direct antimicrobial activity reported in other analogs .

Physicochemical Properties Comparison

Biological Activity

3-(4-Chloro-2-methoxyphenyl)propanoic acid, with the chemical formula C10H11ClO3, is an organic compound that has garnered attention for its potential biological activities. This compound features a propanoic acid backbone, a chloro substituent, and a methoxy group on its aromatic ring, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The unique structure of this compound allows it to engage in various biological activities. The presence of both the chloro and methoxy groups affects its solubility, reactivity, and interactions with biological targets. These characteristics make it distinct from other related compounds, such as:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid | C10H12ClNO2 | Contains an amino group, altering its reactivity and biological profile. |

| 3-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Lacks chlorine, potentially affecting its biological activity. |

| 3-(4-Hydroxyphenyl)propanoic acid | C10H12O3 | Hydroxy group instead of chloro; different reactivity patterns. |

Research indicates that this compound may act as an inhibitor or modulator of various biological pathways. Compounds with similar structures often interact with enzyme systems or cellular receptors, suggesting potential therapeutic applications in pharmacology. The specific mechanisms of action are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory actions against HCT-116 cells, with IC50 values indicating effective concentrations for cell growth inhibition. In a series of synthesized derivatives, several demonstrated promising results in inhibiting cancer cell proliferation:

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating strong antiproliferative activity compared to standard drugs like doxorubicin (IC50 = 2.29 μM) .

Case Studies

- Study on HCT-116 Cells :

- Molecular Docking Studies :

Pharmacological Applications

The versatility of this compound extends to various pharmacological applications:

- Anticancer Agents : Its derivatives are being investigated for their potential as anticancer drugs due to their ability to inhibit tumor cell growth.

- Enzyme Inhibitors : The compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.